molecular formula C31H34N4O4 B12391871 RSV L-protein-IN-3

RSV L-protein-IN-3

Cat. No.: B12391871
M. Wt: 526.6 g/mol
InChI Key: USPSSMHHTFYNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthetic routes and reaction conditions for RSV L-protein-IN-3 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization. The industrial production methods are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

RSV L-protein-IN-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory properties against the large polymerase protein of the respiratory syncytial virus .

Scientific Research Applications

RSV L-protein-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of viral replication and transcription. In biology, it helps in understanding the interactions between viral proteins and host cells. In medicine, this compound is being explored as a potential antiviral agent for the treatment of respiratory syncytial virus infections. Additionally, it has industrial applications in the development of antiviral drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of RSV L-protein-IN-3 involves the inhibition of the large polymerase protein of the respiratory syncytial virus. This protein is essential for the replication and transcription of the viral genome. By inhibiting this protein, this compound effectively disrupts the viral life cycle, preventing the virus from multiplying and spreading .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H34N4O4

Molecular Weight

526.6 g/mol

IUPAC Name

8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-phenyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione

InChI

InChI=1S/C31H34N4O4/c1-31(2)22-12-13-23-27(34-28(33-23)21-9-6-5-7-10-21)26(22)29(36)35(30(31)37)18-8-16-32-17-15-20-11-14-24(38-3)25(19-20)39-4/h5-7,9-14,19,32H,8,15-18H2,1-4H3,(H,33,34)

InChI Key

USPSSMHHTFYNKC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(C=C2)NC(=N3)C4=CC=CC=C4)C(=O)N(C1=O)CCCNCCC5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.